molecular formula C21H20BrN5O2 B11021857 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11021857
M. Wt: 454.3 g/mol
InChI Key: SRDJQTLGJSEINZ-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic small molecule characterized by a benzotriazinone core linked to a brominated indole moiety via a butanamide chain. The benzotriazinone (4-oxo-1,2,3-benzotriazin-3(4H)-yl) group is a heterocyclic system known for its role as a pharmacophore in enzyme inhibitors and receptor modulators .

Properties

Molecular Formula

C21H20BrN5O2

Molecular Weight

454.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C21H20BrN5O2/c22-16-8-7-15-9-12-26(19(15)14-16)13-10-23-20(28)6-3-11-27-21(29)17-4-1-2-5-18(17)24-25-27/h1-2,4-5,7-9,12,14H,3,6,10-11,13H2,(H,23,28)

InChI Key

SRDJQTLGJSEINZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of Indole

The 6-bromoindole subunit is synthesized via electrophilic aromatic substitution. Bromine (Br₂) in dichloromethane (DCM) at 0°C selectively brominates indole at the 6-position, achieving ~65% yield. Regioselectivity is governed by the electron-rich C-3 position, with directing effects from the indole nitrogen. Alternative methods include:

  • N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 50°C (yield: 72%).

  • Copper(II)-catalyzed bromination using HBr and H₂O₂, enhancing para-selectivity.

Table 1: Bromination Methods for 6-Bromoindole Synthesis

MethodReagentsConditionsYield (%)
Br₂ in DCMBr₂, DCM0°C, 2 hr65
NBS in DMFNBS, DMF50°C, 4 hr72
Cu(II)/HBr/H₂O₂CuBr₂, HBr, H₂O₂RT, 6 hr68

Preparation of 2-(6-Bromo-1H-Indol-1-yl)Ethylamine

Alkylation of Indole Nitrogen

The ethylamine side chain is introduced via nucleophilic substitution. 6-Bromoindole reacts with 2-bromoethylamine hydrobromide in the presence of NaH in tetrahydrofuran (THF) at 60°C for 12 hr, yielding 2-(6-bromo-1H-indol-1-yl)ethylamine (78% yield). Protective strategies include:

  • Boc-protection : tert-Butoxycarbonyl (Boc) groups prevent side reactions during subsequent steps.

  • Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to install the ethylamine spacer.

Synthesis of 4-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Butanoic Acid

Cyclization of 2-Azidobenzoic Acid Derivatives

Benzotriazinone is synthesized via thermal cyclization of 2-azidobenzoic acid in toluene at 110°C for 6 hr (yield: 85%). The butanoic acid linker is introduced by:

  • Esterification : Reacting benzotriazinone with ethyl 4-bromobutyrate using K₂CO₃ in acetonitrile.

  • Saponification : Hydrolyzing the ester with LiOH in THF/H₂O to yield 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid (91% yield).

Amide Coupling to Form the Target Compound

Activation and Coupling Strategies

The final step involves coupling 2-(6-bromo-1H-indol-1-yl)ethylamine with 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid. Optimal conditions use HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA in DCM at 25°C for 4 hr, achieving 88% yield. Alternatives include:

  • EDCl/HOBt : Ethylcarbodiimide hydrochloride (EDCl) with hydroxybenzotriazole (HOBt) in DMF (yield: 82%).

  • DCC/DMAP : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in THF (yield: 75%).

Table 2: Amide Coupling Reagent Efficiency

Reagent SystemSolventTime (hr)Yield (%)
HATU/DIPEADCM488
EDCl/HOBtDMF682
DCC/DMAPTHF875

Optimization and Scale-Up Considerations

Purification and Yield Enhancement

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures (9:1) refine the final product to >99% purity.

  • Process Intensification : Continuous flow reactors reduce reaction times by 40% for bromination and amidation steps .

Scientific Research Applications

Biological Applications

The biological activity of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can be attributed to its structural components:

Anticancer Activity: Indole derivatives are often linked to anticancer effects. Empirical studies are necessary to evaluate the specific efficacy of this compound against various cancer cell lines.

Antimicrobial Properties: The benzotriazine moiety may enhance antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of pathogens.

Neuroprotective Effects: The dual functionality of this compound suggests potential neuroprotective applications, especially in neurodegenerative disorders.

Case Studies and Research Findings

Several studies have explored compounds structurally similar to this compound:

Study 1: Anticancer Evaluation
A series of indole derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects attributed to the indole structure. Researchers noted that modifications at specific positions on the indole ring could enhance activity against particular cancer types .

Study 2: Antimicrobial Activity
Research on benzotriazine derivatives indicated their potential as antimicrobial agents. The presence of functional groups similar to those in this compound was linked to increased efficacy against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Gaps

  • Activity Data: Limited biological data are available for the target compound.
  • Physicochemical Properties: The bromoindole group increases molecular weight (474.34 g/mol) compared to simpler analogs (e.g., 14n: 328.35 g/mol), which may affect bioavailability .
  • Unanswered Questions: The impact of the ethyl linker between indole and benzotriazinone on conformational flexibility remains unexplored.

Biological Activity

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of compounds similar to this compound typically involves the modification of indole and benzotriazine scaffolds. The indole moiety is known for its wide range of biological activities, including anticancer and anti-inflammatory effects . The benzotriazine part contributes to the compound's stability and enhances its pharmacological profile.

Antitumor Activity

Research has indicated that indole derivatives exhibit significant antitumor properties. For instance, studies have shown that certain indole-based compounds can inhibit the growth of various cancer cell lines without affecting non-tumorigenic cells. This selectivity is crucial for developing targeted cancer therapies . The specific compound may share similar mechanisms of action due to its structural components.

The biological activity of this compound could involve multiple mechanisms:

  • Inhibition of Cell Proliferation : Compounds with indole structures often interfere with cell cycle progression and induce apoptosis in cancer cells .
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and proliferation, such as PI3K/Akt and MAPK pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the indole and benzotriazine moieties can significantly alter potency and selectivity. For example, variations in substituents on the indole ring have been shown to impact binding affinity to target proteins .

Case Studies

Several studies have highlighted the potential of similar compounds in clinical settings:

  • Indole Derivatives : A study demonstrated that a specific indole derivative exhibited potent growth inhibition in tumorigenic murine liver cell lines while sparing healthy cells at concentrations up to 10 µM .
  • Benzotriazine Compounds : Research on benzotriazine derivatives has shown promise in treating inflammatory diseases due to their ability to modulate immune responses .

Data Summary

Compound Biological Activity Mechanism Reference
This compoundAntitumorInhibition of cell proliferation
Indole Derivative XGrowth inhibition in cancer cellsApoptosis induction
Benzotriazine YAnti-inflammatoryImmune modulation

Q & A

Q. What are the key synthetic routes for preparing N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide, and how are intermediates characterized?

The synthesis typically involves:

  • Stepwise coupling : Brominated indole intermediates (e.g., 6-bromo-1H-indole) are alkylated with ethylenediamine derivatives, followed by conjugation to the benzotriazinone moiety via amide bond formation. Reaction conditions (e.g., DCC/DMAP for coupling) must be optimized to avoid side reactions .
  • Characterization : Intermediates are validated using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS. For example, bromine incorporation is confirmed via isotopic patterns in HRMS and distinct aromatic proton splitting in NMR .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to confirm the molecular structure of this compound?

  • Crystallization : Slow evaporation from DMSO/EtOH mixtures is often used to grow suitable crystals.
  • Refinement : SHELXL (v2018+) refines the structure, with H-atoms placed geometrically and displacement parameters adjusted isotropically. Key metrics include R-factor (<0.05) and data-to-parameter ratio (>15:1) .
  • Validation : The 6-bromoindole and benzotriazinone moieties are confirmed via bond-length analysis (e.g., C-Br ~1.90 Å, C=O ~1.22 Å) .

Q. What spectroscopic techniques are critical for purity assessment?

  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) detect impurities at <0.5% levels.
  • FT-IR : Confirms amide (N-H stretch ~3300 cm1^{-1}) and carbonyl (C=O ~1680 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can contradictory bioactivity data in enzyme inhibition assays be resolved?

  • Dose-response curves : Use non-linear regression (e.g., GraphPad Prism) to calculate IC50_{50} values. Replicate assays (n ≥ 3) with positive controls (e.g., staurosporine for kinases) reduce variability .
  • SAR analysis : Compare substituent effects (e.g., bromine vs. chlorine at position 6) on binding affinity. Molecular docking (AutoDock Vina) may explain discrepancies via steric/electronic interactions .

Q. What strategies optimize reaction yields when introducing bromine at the indole 6-position?

  • Electrophilic bromination : Use NBS (N-bromosuccinimide) in DMF at 0°C to minimize di-substitution. Monitor via TLC (hexane/EtOAc 3:1) .
  • Protection/deprotection : Protect the indole NH with Boc groups before bromination, then deprotect with TFA .

Q. How is SHELXD/SHELXE used to resolve crystallographic twinning in this compound?

  • Twinning detection : Check for higher-symmetry space groups (e.g., P21_1/c vs. P1) via Rint_{\text{int}} > 0.3.
  • Refinement : Apply TWIN/BASF commands in SHELXL to model twin domains. HKLF5 format merges data from multiple crystals .

Q. What statistical methods improve reproducibility in synthetic protocols?

  • Design of Experiments (DoE) : Use Plackett-Burman or Box-Behnken designs to optimize temperature, solvent ratios, and catalyst loading. For example, a 3-factor DoE reduced reaction time by 40% in analogous triazine syntheses .
  • Multivariate analysis : PCA (Principal Component Analysis) identifies critical variables affecting yield/purity .

Q. How are metabolic stability studies designed for this compound in preclinical research?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min. Calculate t1/2_{1/2} using first-order kinetics .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess competitive/non-competitive inhibition .

Data Analysis & Troubleshooting

Q. How to interpret unexpected 1H^1 \text{H}1H-NMR splitting patterns in the ethylenediamine linker?

  • Dynamic effects : Restricted rotation around the C-N bond causes diastereotopic protons. Variable-temperature NMR (25–60°C) collapses splitting if due to conformational exchange .
  • Impurity check : Compare with HRMS for adducts (e.g., residual DMF at m/z +73).

Q. What computational tools predict solubility and logP for formulation studies?

  • ADMET predictors : Use SwissADME or ACD/Labs Percepta. Input SMILES to estimate logP (~3.5 ± 0.5) and aqueous solubility (~0.01 mg/mL) .
  • Molecular dynamics (MD) : Simulate solvation free energy in explicit solvent (e.g., TIP3P water) using GROMACS .

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